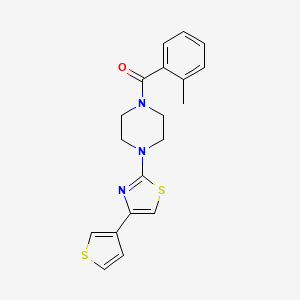

(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(o-tolyl)methanone

Description

Properties

IUPAC Name |

(2-methylphenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-14-4-2-3-5-16(14)18(23)21-7-9-22(10-8-21)19-20-17(13-25-19)15-6-11-24-12-15/h2-6,11-13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGPRPGNUSJTFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(o-tolyl)methanone typically involves multi-step organic synthesis. One common approach includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Attachment of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Piperazine Introduction: The piperazine ring is typically introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.

Final Coupling:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes with rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(o-tolyl)methanone: can undergo various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

Oxidation: Oxidized thiophene and thiazole derivatives.

Reduction: Alcohol derivatives of the methanone group.

Substitution: Nitrated, sulfonated, or halogenated aromatic derivatives.

Scientific Research Applications

Structural Characteristics

This compound features several functional groups, including a thiazole ring, a piperazine moiety, and a thiophene substituent. The molecular formula is , with a molecular weight of approximately 358.42 g/mol. The structural complexity contributes to its unique chemical properties and potential biological activities.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research indicates that (4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(o-tolyl)methanone exhibits significant activity against various bacterial strains. For instance, derivatives of thiazole have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against certain strains .

Anticancer Potential

The compound has been studied for its anticancer properties, particularly in inhibiting prostate cancer cell lines. In vitro studies have demonstrated that derivatives can inhibit cancer cell proliferation with IC50 values in the low micromolar range (0.7 to 1.0 μM) . The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of compounds containing the thiazole moiety. These compounds can modulate inflammatory pathways, making them candidates for treating conditions associated with chronic inflammation, such as cardiovascular diseases and cancer .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step procedures that require precise control of reaction conditions to optimize yield and purity. Key steps include:

- Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving thioketones and appropriate amines.

- Piperazine Coupling : The piperazine ring is introduced via coupling reactions with ethanone derivatives.

- Final Modification : Additional functional groups are added to enhance biological activity or solubility.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, this compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth compared to control groups, supporting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Inhibition

A separate study focused on the anticancer effects of thiazole derivatives demonstrated that the compound effectively inhibited prostate cancer cell lines by inducing apoptosis. The mechanisms involved were linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Mechanism of Action

The mechanism of action of (4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets. The thiazole and piperazine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Structural Variations in Piperazine-Thiazole Hybrids

Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Key Differences :

- Thiophene substitution: 2-yl vs. 3-yl in the target compound.

- Aryl group on piperazine: 4-(trifluoromethyl)phenyl vs. o-tolyl.

- The o-tolyl group introduces steric hindrance absent in the trifluoromethylphenyl analog, possibly reducing solubility but enhancing lipophilicity .

Imidazo[2,1-b]thiazole-Based Methanones (9aa–9ee)

- Key Differences: Core structure: Imidazo[2,1-b]thiazole vs. simple thiazole in the target compound. Substituents: Sulfonyl-piperazine groups (e.g., 4-methoxyphenylsulfonyl in 9aa) vs. o-tolyl methanone.

- The target compound’s o-tolyl group may prioritize hydrophobic interactions over polar binding .

Thiazole-Piperazine Urea Derivatives (11a–11o)

- Key Differences: Urea linker vs. methanone in the target compound. Substituents: Hydrazinyl-oxoethyl and halogenated aryl groups (e.g., 3,5-dichlorophenyl in 11b).

- Implications: Urea derivatives exhibit hydrogen-bond donor capacity, which may enhance solubility and target affinity compared to the methanone-based target compound. Halogen substituents (e.g., Cl, F) in analogs like 11b improve metabolic stability but may increase molecular weight and reduce bioavailability .

Melting Points and Solubility

| Compound Class | Representative Example | Melting Point (°C) | Notable Substituents |

|---|---|---|---|

| Target Compound | N/A | N/A | o-tolyl, thiophen-3-yl |

| Piperazine-Ureas (11c) | 11c | N/A | 3-Cl-4-F-phenyl, hydrazinyl |

| Imidazo-Thiazoles (9aa) | 9aa | 232–234 | 4-methoxyphenylsulfonyl |

| Methoxyphenyl Acetamides (13) | 13 | 289–290 | 4-methoxyphenyl, p-tolyl |

- The o-tolyl group in the target compound likely reduces solubility compared to para-substituted analogs (e.g., 13 in ), as ortho-substitution disrupts molecular planarity .

Biological Activity

The compound (4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(o-tolyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural features, and relevant research findings.

Structural Features

The compound features several key structural components:

- Piperazine moiety : Known for its ability to interact with various biological targets.

- Thiazole and thiophene rings : These heterocycles are recognized for their diverse pharmacological properties.

- Methanone functional group : Enhances reactivity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial : Inhibitory effects against bacteria and fungi.

- Antitumor : Potential to inhibit cancer cell proliferation.

- Enzyme inhibition : Particularly against monoamine oxidase (MAO) enzymes.

The biological activity of the compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : Compounds similar to this one have shown significant inhibitory activity against MAO-A and MAO-B enzymes, which are involved in neurotransmitter metabolism .

- Receptor Modulation : The piperazine moiety may facilitate binding to specific receptors, influencing signaling pathways involved in various diseases.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of thiazole derivatives, revealing significant activity against Gram-positive and Gram-negative bacteria. The presence of the thiophene ring enhances this activity due to increased lipophilicity and membrane permeability.

- Antitumor Activity :

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole + Piperazine | Antimicrobial |

| Compound B | Thiophene + Thiazole | Anticancer |

| Compound C | Piperazine Derivative | Antidepressant |

This comparison illustrates that while structural similarities exist, variations in substituents can lead to differing biological activities.

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. highlights DFT’s utility in modeling thiophene-thiazole derivatives .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., serotonin receptors, kinases). Focus on piperazine’s flexibility and thiophene’s π-π stacking potential .

- MD Simulations : Assess stability of ligand-target complexes over 100+ ns to identify critical binding residues .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Advanced Research Question

Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized protocols : Replicate assays under identical conditions (e.g., cell lines, incubation time) .

- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives/positives .

- SAR analysis : Compare activity of analogs (e.g., replacing o-tolyl with p-tolyl) to identify critical substituents .

- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation levels) alongside enzymatic assays .

What are the key considerations in designing SAR studies to enhance the compound’s efficacy and selectivity?

Advanced Research Question

- Core modifications : Replace thiophene with furan or phenyl to assess π-stacking effects .

- Piperazine substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate basicity and membrane permeability .

- Methanone group : Explore bioisosteres (e.g., sulfone) to improve metabolic stability .

- Ortho-methylphenyl : Test para- or meta-substituted analogs to optimize steric and electronic interactions with targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.